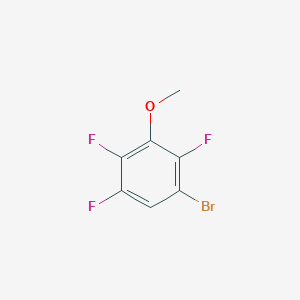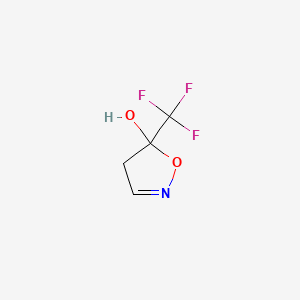
2,2',6-Tribromodiphenyl ether
説明
2,2’,6-Tribromodiphenyl ether is a chemical compound with the molecular formula C12H7Br3O . It has an average mass of 406.895 Da and a monoisotopic mass of 403.804688 Da .
Molecular Structure Analysis
The molecular structure of 2,2’,6-Tribromodiphenyl ether consists of a diphenyl ether core with three bromine atoms attached at the 2, 2’, and 6 positions .科学的研究の応用
Metabolism and Identification
- Metabolite Identification : Studies on rats exposed to tribromodiphenyl ethers (specifically 2,2',4,4'-tetrabromodiphenyl ether) have identified various hydroxylated metabolites in feces, showing the body's metabolic response to these compounds (Marsh et al., 2006).
Environmental Impact and Oxidation
- Atmospheric Fate : Research into the oxidation mechanisms and kinetics of tribrominated diphenyl ethers (like BDE-28) provides insights into their environmental fate, particularly their interaction with OH radicals in both the atmosphere and water, which is crucial for understanding their persistence and impact (Cao et al., 2013).
Flame Retardants and Environmental Monitoring
- Environmental Monitoring : The presence of tribromophenoxy compounds, which share structural similarities with tribromodiphenyl ethers, in the Great Lakes atmosphere, highlights the environmental spread of these flame retardants and the necessity of monitoring their concentrations (Ma et al., 2012).
Occupational Exposure
- Worker Exposure : Studies on occupational groups exposed to brominated flame retardants, including tribromodiphenyl ethers, have shown varying levels of these compounds in plasma, indicating the significance of occupational exposure and its impact on human health (Thomsen et al., 2001).
Natural Products and Medicinal Applications
- Aldose Reductase Inhibition : Compounds structurally related to tribromodiphenyl ethers, isolated from red algae, have demonstrated significant aldose reductase inhibitory activity, suggesting potential medicinal applications (Wang et al., 2005).
Conformational Studies
- Molecular Studies : Conformational properties of polybrominated diphenyl ethers (like tetrabromodiphenyl ether) have been investigated to understand their environmental behavior and potential health risks, given their structural similarity to thyroid hormones (Hu et al., 2005).
Chiral Synthesis
- Chiral Biaryls Synthesis : Research into the asymmetric synthesis of axially chiral biaryls using 2,2',6,6'-tetrahydroxybiphenyl highlights the application of these compounds in advanced organic synthesis techniques (Tuyet et al., 2000).
Trends in Human Exposure
- Human Exposure Analysis : The study of brominated flame retardants in serum samples over time reveals trends in human exposure to these compounds, including tribromodiphenyl ethers, underscoring the need for continuous monitoring (Thomsen et al., 2002).
Biodegradation in Soil
- Soil Biodegradation : Investigating the biodegradation kinetics of brominated flame retardants, including tribromodiphenyl ethers, in soil, both under aerobic and anaerobic conditions, is vital for understanding their environmental impact and degradation pathways (Nyholm et al., 2010).
Photodegradation Studies
- Photodegradation Research : Studying the photodegradation of compounds like 2,2',4,4'-tetrabromodiphenyl ether under UV irradiation is essential for understanding the transformation and potential secondary pollution sources of these flame retardants (Wang et al., 2013).
Safety and Hazards
2,2’,6-Tribromodiphenyl ether may be harmful if swallowed, absorbed through skin, or inhaled . It may cause irritation to the skin and eyes . It is suspected to be a cancer hazard and may cause kidney and liver damage . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
特性
IUPAC Name |
1,3-dibromo-2-(2-bromophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-4-1-2-7-11(8)16-12-9(14)5-3-6-10(12)15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFQHBRKURQGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=C2Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879854 | |
| Record name | BDE-19 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-(2-bromophenoxy)benzene | |
CAS RN |
147217-73-0 | |
| Record name | 2,2',6-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-19 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',6-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W042K104S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




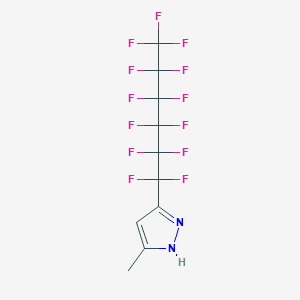




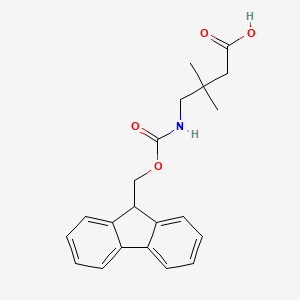
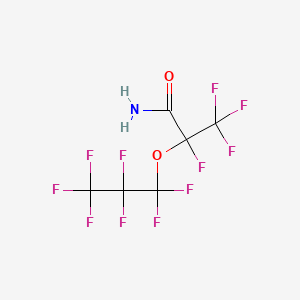

![Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031044.png)


